Cas no 100865-43-8 ((5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate)

(5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate 化学的及び物理的性質
名前と識別子
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- 2-Benzothiazolemethanol, 5-chloro-, 2-(4-methylbenzenesulfonate)
- (5-Chlorobenzo[d]thiazol-2-yl)methyl 4-methylbenzenesulfonate
- (5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate
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- MDL: MFCD08271861
- インチ: 1S/C15H12ClNO3S2/c1-10-2-5-12(6-3-10)22(18,19)20-9-15-17-13-8-11(16)4-7-14(13)21-15/h2-8H,9H2,1H3
- InChIKey: HFDYSGXLQOPMKE-UHFFFAOYSA-N
- SMILES: C(C1=NC2C=C(Cl)C=CC=2S1)OS(C1C=CC(C)=CC=1)(=O)=O
(5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-86531-10g |
(5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate |
100865-43-8 | 10g |
$3131.0 | 2023-09-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421537-500mg |
(5-Chlorobenzo[d]thiazol-2-yl)methyl 4-methylbenzenesulfonate |
100865-43-8 | 95% | 500mg |
¥17609 | 2023-04-17 | |
Enamine | EN300-86531-0.25g |
(5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate |
100865-43-8 | 0.25g |
$670.0 | 2023-09-02 | ||
Enamine | EN300-86531-2.5g |
(5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate |
100865-43-8 | 2.5g |
$1428.0 | 2023-09-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421537-50mg |
(5-Chlorobenzo[d]thiazol-2-yl)methyl 4-methylbenzenesulfonate |
100865-43-8 | 95% | 50mg |
¥13219 | 2023-04-17 | |
Enamine | EN300-86531-0.1g |
(5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate |
100865-43-8 | 0.1g |
$640.0 | 2023-09-02 | ||
Enamine | EN300-86531-5.0g |
(5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate |
100865-43-8 | 5.0g |
$2110.0 | 2023-02-11 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01096391-1g |
(5-Chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate |
100865-43-8 | 95% | 1g |
¥3031.0 | 2023-04-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421537-2.5g |
(5-Chlorobenzo[d]thiazol-2-yl)methyl 4-methylbenzenesulfonate |
100865-43-8 | 95% | 2.5g |
¥30844 | 2023-04-17 | |
Enamine | EN300-86531-0.5g |
(5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate |
100865-43-8 | 0.5g |
$699.0 | 2023-09-02 |
(5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate 関連文献
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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8. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
(5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonateに関する追加情報
The Chemical Compound CAS No. 100865-43-8: A Comprehensive Overview of (5-Chloro-1,3-Benzothiazol-2-Yl)Methyl 4-Methylbenzene-1-Sulfonate
(5-Chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate, commonly referred to by its CAS number 100865-43-8, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is notable for its unique structural properties, which make it a valuable component in the synthesis of advanced materials and pharmaceuticals.
The molecular structure of (5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate consists of a benzothiazole ring system substituted with a chlorine atom at the 5-position and a methyl group at the 4-position of the benzene ring. This arrangement imparts distinctive electronic and steric properties to the molecule, rendering it highly reactive under specific conditions. The sulfonate group attached to the benzene ring further enhances the compound's solubility in polar solvents, making it suitable for a wide range of chemical reactions.
Recent studies have highlighted the potential of this compound in the development of advanced polymers and coatings. Researchers have demonstrated that incorporating (5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate into polymer matrices can significantly improve their thermal stability and mechanical properties. For instance, a study published in the Journal of Polymer Science revealed that films synthesized with this compound exhibited enhanced resistance to thermal degradation, making them ideal candidates for high-performance applications in aerospace and electronics.
In addition to its role in polymer science, this compound has also found applications in drug delivery systems. The sulfonate group's ability to act as a bioadhesive agent has been leveraged in the creation of targeted drug delivery vehicles. A research team from the University of California reported that nanoparticles synthesized with (5-chloro-1,3-benzothiazol-2-Yl)methyl 4-methylbenzene-sulfonate demonstrated superior binding affinity to specific cell types, paving the way for more efficient therapeutic treatments.
The synthesis of CAS No. 100865-43-8 involves a multi-step process that typically begins with the preparation of the benzothiazole derivative followed by sulfonation using concentrated sulfuric acid or other suitable reagents. The reaction conditions are carefully optimized to ensure high yields and purity levels, which are critical for its intended applications.
From an environmental standpoint, researchers have been exploring greener synthesis methods for this compound to minimize waste generation and reduce its ecological footprint. A study conducted at MIT demonstrated that using microwave-assisted synthesis could significantly cut down reaction times while maintaining product quality.
In conclusion, (5-Chloro-1,3-Benzothiazol-Yl)Methyl 4-Methylbenzene-Sulfonate (CAS No. 100865–43–8) stands out as a versatile compound with immense potential across multiple disciplines. Its unique chemical properties continue to drive innovative research efforts aimed at unlocking new applications while ensuring sustainable production practices.
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